2'-O-Methyl-cytidine-5'-triphosphate, lithium salt is a modified nucleotide that plays a significant role in molecular biology, particularly in nucleic acid research and therapeutic applications. This compound is a derivative of cytidine, featuring a methyl group at the 2' position of the ribose sugar, which enhances its stability and reduces immunogenicity when incorporated into RNA. The lithium salt form is utilized for its solubility and compatibility in various biochemical assays.
This compound is classified as a nucleotide triphosphate, specifically a sugar-modified nucleotide. Its molecular formula is with a molecular weight of approximately 503.12 g/mol . It is primarily sourced from chemical suppliers specializing in nucleotides and is used for research purposes only, not for therapeutic applications in humans .
The synthesis of 2'-O-Methyl-cytidine-5'-triphosphate involves several key steps:
The structure of 2'-O-Methyl-cytidine-5'-triphosphate consists of three main components:
The detailed molecular structure can be represented as follows:
2'-O-Methyl-cytidine-5'-triphosphate participates in various biochemical reactions, including:
The reactivity profile is influenced by the presence of the triphosphate group, which provides energy for polymerization reactions.
The mechanism of action for 2'-O-Methyl-cytidine-5'-triphosphate primarily involves its role as a substrate in RNA synthesis:
2'-O-Methyl-cytidine-5'-triphosphate has several important applications in scientific research:
This compound represents a vital tool in modern molecular biology, enhancing our understanding and manipulation of genetic materials for therapeutic advancements.
The development of nucleotide analogs represents a cornerstone in advancing RNA-based therapeutics, with 2'-O-Methyl-cytidine-5'-triphosphate, lithium salt (2'-O-Me-CTP) emerging as a pivotal innovation. Early research in the 1970–1980s focused on natural nucleoside modifications in tRNA, revealing that 2'-O-methylcytidine occurs naturally and enhances RNA stability by resisting nucleases [3]. This discovery laid the groundwork for synthetic analogs. By the 1990–2000s, studies on flaviviral methyltransferases (e.g., Dengue virus NS5 protein) demonstrated how 2'-O-methylation of viral RNA caps (forming Cap-1 structures) evades host immune detection [5], highlighting the biological significance of this modification. The 2010–2020 period marked a therapeutic breakthrough with 2'-O-Me-CTP incorporation into synthetic mRNA, notably in COVID-19 vaccines, to reduce immunogenicity and improve metabolic stability [7] [9].
Table 1: Key Properties of 2'-O-Methyl-cytidine-5'-triphosphate, Lithium Salt
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₀H₁₅Li₃N₃O₁₄P₃ | [1] |
Molecular Weight | 514.98 g/mol | [1] |
Purity Specification | HPLC ≥95% | [7] |
Storage Conditions | -70°C (long-term); -20°C (short-term) | [4] [7] |
Key Modification | Methyl group at 2'-OH of ribose | [2] [7] |
The 2'-O-methyl (2'-O-Me) group confers unique biochemical advantages critical for RNA therapeutics:
Table 2: Impact of 2'-O-Methyl vs. Other Cytidine Modifications on RNA Properties
Modification Type | Nuclease Resistance | Thermal Stability (ΔTm) | Immunogenicity | Primary Use |
---|---|---|---|---|
2'-O-Methylcytidine | High | +3–5°C | Low | Therapeutics, siRNA |
5-Methylcytidine | Moderate | +1–2°C | Moderate | Epigenetic studies |
5-Hydroxymethylcytidine | Low | No change | High | Stem cell research |
Deoxycytidine | High (DNA-like) | -5°C (RNA/DNA hybrid) | Low | PCR, sequencing |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1